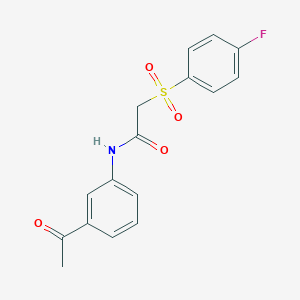

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

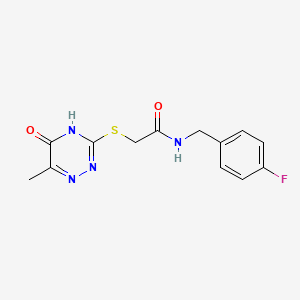

N-(3-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C16H14FNO4S and its molecular weight is 335.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism of Aromatic Amines

Aromatic amines undergo metabolism through N-acetylation and N-hydroxylation to hydroxamic acids, leading to the formation of N,O-sulfonate and N,O-glucuronide conjugates. These processes are crucial in understanding chemical carcinogenesis associated with aromatic amines. The study by Mulder and Meerman (1983) highlights the competition between sulfation and glucuronidation pathways in this metabolism, emphasizing the role of N,O-sulfonation in generating reactive intermediates that can bind covalently to proteins, RNA, DNA, and low molecular compounds like glutathione. This understanding aids in devising methods to decrease sulfation in vivo, potentially mitigating the carcinogenic effects of aromatic amines (Mulder & Meerman, 1983).

Cytotoxic Activity of Sulfonamide Derivatives

Research into sulfonamide derivatives, including structures related to N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, has shown promise in the field of anticancer activity. Ghorab et al. (2015) synthesized various sulfonamide derivatives exhibiting significant cytotoxic activity against breast and colon cancer cell lines. This study underscores the potential of sulfonamide derivatives in developing new therapeutic agents for cancer treatment (Ghorab et al., 2015).

Electrochemical Capacitor Applications

The incorporation of fluorophenyl groups, akin to those in N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, into polymers for electrochemical capacitors has been explored by Ferraris et al. (1998). Their study on electroactive polymers demonstrates the dependence of morphology and electrochemical performance on the growth and cycling electrolytes, highlighting the potential of these materials in developing high-performance electrochemical capacitors (Ferraris et al., 1998).

Immunomodulatory Effects

A novel synthetic compound, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), has been investigated for its immunorestorative properties. Wang et al. (1988) demonstrate the compound's ability to enhance the cytolytic T-lymphocyte response to tumors and viruses in immunocompromised mice, highlighting its potential as an immunopotentiator in cancer and viral infections (Wang et al., 1988).

Antimicrobial and Urease Inhibition Activity

Derivatives of sulfonamides, which share structural similarities with N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, have been synthesized and evaluated for their antimicrobial and urease inhibition activities. Darwish et al. (2014) report on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, showing promising results in antimicrobial effectiveness and urease inhibition, suggesting potential applications in developing new antibacterial agents and treatments for conditions caused by urease-producing pathogens (Darwish et al., 2014).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-23(21,22)15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGQFRZRKNRVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2771081.png)

![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)

![N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2771086.png)

![8-[(dibenzylamino)methyl]-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771090.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771092.png)

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)

![3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)